N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide is an organic compound with a complex structure that includes an indole core, a trifluoromethyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the reaction of the intermediate with diethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in the body, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(3-(trifluoromethyl)phenyl)acetamide
- N,N-diethyl-2-(3-(trifluoromethyl)benzyl)acetamide
- N,N-diethyl-2-(3-(trifluoromethyl)benzyl)sulfonamide
Uniqueness
N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide is unique due to the presence of both the indole core and the sulfonyl group, which confer specific chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development.
Biological Activity
N,N-diethyl-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)acetamide is a novel compound with significant potential in pharmacology, particularly in the fields of oncology and antiviral research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For example, compounds with indole and sulfonamide moieties have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HCT-116 | 1.9 | |
Compound B | MCF-7 | 2.3 | |
N,N-Diethyl... | Various | TBD | Current Study |
Antiviral Activity
In addition to its anticancer properties, the compound has shown potential antiviral effects. Studies indicate that indole derivatives can inhibit viral replication, particularly against strains of influenza and other RNA viruses.
Table 2: Antiviral Activity of Indole Derivatives
Compound Name | Virus Type | EC50 (µM) | Reference |
---|---|---|---|
Indole Derivative 1 | Influenza A | 0.20 | |
Indole Derivative 2 | Hepatitis C | 0.35 | |
N,N-Diethyl... | TBD | TBD | Current Study |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells, enhancing their therapeutic potential.
- Modulation of Immune Response : There is evidence suggesting that such compounds can modulate immune responses, potentially enhancing antiviral efficacy.
Case Study 1: Anticancer Activity in Mice
A study involving the administration of a structurally related compound in mice demonstrated significant tumor reduction compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Antiviral Efficacy in vitro
In vitro studies showed that a similar compound effectively inhibited the replication of the influenza virus in cultured cells, with a notable reduction in viral load at concentrations comparable to those observed for established antiviral drugs.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O3S/c1-3-26(4-2)21(28)14-27-13-20(18-10-5-6-11-19(18)27)31(29,30)15-16-8-7-9-17(12-16)22(23,24)25/h5-13H,3-4,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMORBWORMWXLFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.